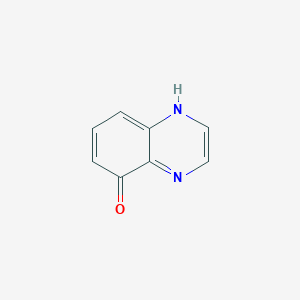

Quinoxalin-5-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

quinoxalin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQDDQFXSNXEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501256, DTXSID40901663 | |

| Record name | Quinoxalin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-quinoxalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17056-99-4 | |

| Record name | Quinoxalin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Quinoxalinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Quinoxalin 5 Ol Derivatives

Strategic Approaches for the Synthesis of Quinoxalin-5-ol Core Structures

The construction of the fundamental this compound skeleton can be achieved through several strategic synthetic disconnections. The most common approaches involve forming the pyrazine (B50134) ring onto a pre-functionalized benzene (B151609) ring that already contains the hydroxyl group or a suitable precursor. Key methods include cyclocondensation, intramolecular cyclization, and various redox transformations.

Cyclocondensation is the most traditional and widely employed method for quinoxaline (B1680401) synthesis. This strategy is based on the reaction of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound. To synthesize this compound derivatives, the reaction would start with 3-hydroxy-1,2-phenylenediamine or a protected analogue.

The seminal synthesis developed by Körner and Hinsberg in 1884 involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound like glyoxal (B1671930) or an α-diketone. encyclopedia.pubmdpi.com This reaction is versatile and can be adapted to produce a wide array of substituted quinoxalines. encyclopedia.pubmdpi.com The general mechanism involves a double nucleophilic attack of the amino groups on the carbonyl carbons, followed by dehydration to form the aromatic pyrazine ring.

Various dicarbonyl sources can be utilized:

α-Diketones: Reacting 3-hydroxy-1,2-phenylenediamine with an α-diketone such as benzil would yield a 2,3-diaryl-quinoxalin-5-ol.

α-Ketoacids: These reagents can be used to introduce different substituents at the 2-position of the quinoxaline ring. sapub.org

In Situ Generated Dicarbonyls: An alternative approach involves the in situ generation of the 1,2-dicarbonyl compound. For instance, catalytic iodine can be used to accelerate the oxidative cyclization between 1,2-diamino compounds and α-hydroxyketones, where the α-hydroxyketone is oxidized to the dicarbonyl species just before condensation. encyclopedia.pubmdpi.com

The reaction conditions for these condensations can vary significantly, from heating in organic solvents like ethanol (B145695) to milder, catalysed procedures at room temperature. researchgate.net

Intramolecular cyclization offers a powerful alternative for constructing the quinoxaline ring system. In this approach, a single precursor molecule containing all the necessary atoms is induced to cyclize. This strategy can provide high regioselectivity, which is crucial for synthesizing specifically substituted derivatives like this compound.

One such pathway involves the cyclization of N-substituted aromatic o-diamines. sapub.org For example, the cyclization of 2-dialkylamino-2'-halogenoacetanilides can proceed through intramolecular nucleophilic substitution to form quinoxalin-2-ones. rsc.org To obtain a this compound derivative via this route, the starting acetanilide would need to possess a hydroxyl group at the appropriate position on the aromatic ring.

More advanced methods include electrochemical-oxidation-induced intramolecular annulation. rsc.org This technique uses N-aryl enamines and an azide source (like TMSN₃) to construct two C-N bonds in a tandem process. The reaction avoids the need for chemical oxidants or transition metal catalysts, aligning with green chemistry principles. rsc.org Applying this to a substrate with a pre-installed hydroxyl group would be a direct route to the this compound core.

Oxidative methods are integral to quinoxaline synthesis, often involving the formation of the aromatic pyrazine ring through a dehydrogenation or oxidative cyclization step. These transformations can start from precursors that are more readily available than the corresponding o-diamines.

A common strategy is the oxidative cyclization of a 1,2-diaminobenzene with α-haloketones (e.g., phenacyl bromides). nih.govchim.it This reaction can proceed under catalyst-free conditions in a green solvent like ethanol, providing good yields of the quinoxaline products. nih.gov The mechanism involves initial N-alkylation followed by oxidative cyclization.

Another approach is the oxidation of dihydroquinoxalinones to the corresponding quinoxalines. researchgate.net This is particularly useful for accessing quinoxalin-2(1H)-one derivatives. Furthermore, photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones using air as the sole oxidant represents a modern, eco-friendly method for functionalizing the quinoxaline core. acs.org This reaction proceeds without any metal or photocatalyst, as the quinoxalinone itself can act as a photosensitizer. acs.org

Reductive pathways are particularly useful when starting from nitro-substituted precursors, which are often commercially available. The synthesis of the quinoxaline core can be achieved via a reductive cyclization of suitably substituted o-nitroanilines.

For the synthesis of this compound, a key intermediate would be a derivative of 2,6-dinitrophenol or 2-amino-6-nitrophenol. The reduction of the nitro group(s) generates the reactive o-phenylenediamine in situ, which can then be trapped by a 1,2-dicarbonyl compound to form the quinoxaline ring. A more elegant approach is the intramolecular reductive cyclization of a 2-nitroaniline derivative that already contains the side chain destined to become part of the pyrazine ring. For example, the reduction of N-(2-nitrophenyl)amino ketones can lead to the formation of the quinoxaline ring in a single step.

A notable sustainable method involves the reduction of the nitro group in (E)-1-(2-nitrophenyl)-2-phenyldiazene derivatives, followed by spontaneous cyclization, to form encyclopedia.pubrsc.orgnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-ones, which are complex quinoxaline analogs. nih.gov This reaction can be performed using a hydrogen gas generator and a palladium on alumina catalyst. nih.gov

Sustainable Synthetic Methodologies for this compound and its Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to reduce environmental impact, minimize waste, and improve energy efficiency. ekb.eg These sustainable approaches include the use of environmentally benign solvents, solvent-free conditions, alternative energy sources like microwaves, and recyclable catalysts. researchgate.netmdpi.com

The classic condensation reaction between o-phenylenediamines and 1,2-dicarbonyls has been adapted to greener conditions. Many procedures now utilize water as the reaction medium, which is non-toxic, inexpensive, and safe. chim.itmdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often increasing product yields. sapub.orgmdpi.com The application of microwave irradiation is known to increase yields by 4-9% and accelerate reaction rates up to twelve-fold compared to conventional methods. mdpi.com

Solvent-free reactions, where the neat reactants are mixed, often with a solid catalyst, represent another key green strategy. rsc.org These methods eliminate the need for potentially toxic organic solvents and simplify product purification.

The development of efficient and recyclable catalysts is at the heart of green quinoxaline synthesis. A wide range of catalytic systems have been reported, offering advantages such as mild reaction conditions, high yields, and ease of catalyst recovery and reuse. sapub.orgrsc.org

Heterogeneous Catalysts: Solid acid catalysts like silica nanoparticles, nano-BF₃·SiO₂, and montmorillonite K10 have proven effective for the condensation reaction. mdpi.comrsc.org These catalysts provide active sites for the reaction and can be easily separated by filtration and reused multiple times without significant loss of activity. rsc.org

Organocatalysts: Supramolecular catalysts such as β-cyclodextrin can promote the synthesis of quinoxalines in water under mild, room-temperature conditions. mdpi.com The hydrophobic inner cavity of β-cyclodextrin can bring the reactants together, mimicking an enzymatic process. mdpi.com

Metal-Based Catalysts: While aiming to reduce reliance on heavy metals, some environmentally friendly metal catalysts are used. Zinc triflate is a highly effective, water-tolerant Lewis acid catalyst that can be used in small quantities. encyclopedia.pubmdpi.com Other examples include copper(II) acetate and reusable magnetic nanocatalysts like Fe₃O₄@SiO₂-supported complexes. mdpi.comrsc.org

The table below summarizes various catalytic systems employed in the green synthesis of quinoxaline derivatives.

| Catalyst System | Substrates | Reaction Conditions | Key Advantages | Yield (%) |

|---|---|---|---|---|

| β-Cyclodextrin | o-phenylenediamine, 2-indanone derivatives | Water, Room Temperature | Biomimetic, reusable, mild conditions mdpi.com | High |

| Iodine (I₂) | o-phenylenediamine, Benzil | Acetonitrile, Microwave | Efficient, fast reaction times mdpi.com | 95-99 |

| Zinc Triflate (Zn(OTf)₂) | o-phenylenediamine, α-diketones | Acetonitrile, Room Temperature | Ecologically friendly, high yield encyclopedia.pubmdpi.com | up to 90 |

| Silica Nanoparticles (SiO₂) | 1,2-diamines, 1,2-diketones | Solvent-free, Room Temperature | Reusable, short reaction times rsc.org | High |

| Nano-BF₃·SiO₂ | o-phenylenediamine, α-diketones | Solvent-free, Sonication | Reusable, eco-friendly solid acid rsc.org | Good-Excellent |

| Fe₃O₄@SiO₂/Schiff base/Co(II) | o-phenylenediamine, Benzil | Aqueous media, Room Temperature | Magnetic, recyclable catalyst rsc.org | Not specified |

Eco-Compatible Reaction Environments

The development of environmentally benign synthetic protocols for quinoxaline derivatives has gained considerable attention to minimize the use of hazardous reagents and solvents. sapub.orgijirt.org Green chemistry principles have been successfully applied to the synthesis of the quinoxaline scaffold, which can be extrapolated to the preparation of this compound. These methodologies focus on the use of green solvents, reusable catalysts, and energy-efficient techniques. ijirt.orgresearchgate.netresearchgate.net

Green Solvents and Catalysts: Water, ethanol, and polyethylene glycol (PEG) have been explored as environmentally friendly solvents for quinoxaline synthesis. researchgate.netchim.it The use of water as a solvent is particularly advantageous due to its non-toxic and non-flammable nature. chim.itmdpi.comresearchgate.net Various catalysts, including reusable nanocatalysts, polymer-supported catalysts, and biodegradable catalysts like β-cyclodextrin, have been employed to promote the synthesis of quinoxalines under mild conditions. mdpi.comnih.gov For instance, a simple and efficient method for quinoxaline synthesis involves the use of p-dodecylbenzenesulfonic acid as a surfactant-type Brønsted acid catalyst in water at room temperature. researchgate.net

Energy-Efficient Techniques: Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry, significantly reducing reaction times and energy consumption. tsijournals.comudayton.eduscispace.comudayton.edu Microwave-assisted synthesis of quinoxaline derivatives has been shown to provide high yields in a solvent-free environment within minutes. udayton.eduudayton.eduresearchgate.net Researchers at TU Wien have developed a method for synthesizing quinoxalines in high-temperature water without the need for catalysts, offering a fast and environmentally friendly approach. tuwien.at

The following table summarizes various eco-compatible methods for the synthesis of quinoxaline derivatives, which are applicable to this compound.

| Catalyst/Method | Solvent | Conditions | Advantages |

| β-Cyclodextrin | Water/Solid-state | Room Temperature | Mild, simple, non-toxic, reusable catalyst mdpi.com |

| Sulfated Polyborate | Solvent-free | - | High yields, short reaction times, easy workup ias.ac.in |

| Microwave Irradiation | Solvent-free | 160°C, 5 min | High yields, rapid, no solvent udayton.eduudayton.edu |

| High-Temperature Water | Water | Microwave/Autoclave | No catalyst, fast, environmentally friendly tuwien.at |

| p-Dodecylbenzenesulfonic acid | Water | Room Temperature | Inexpensive, non-toxic, efficient researchgate.net |

Advanced Derivatization of this compound Structures

Further modification of the this compound scaffold is crucial for developing novel compounds with tailored properties. This can be achieved through functionalization of the hydroxyl group and regioselective substitutions on the quinoxaline ring system.

The hydroxyl group at the C5 position of this compound offers a reactive site for various chemical transformations. While specific literature on the functionalization of this compound is limited, general reactions of phenolic hydroxyl groups can be applied. These include O-alkylation and O-acylation to form ethers and esters, respectively. Such derivatizations can significantly alter the physicochemical and biological properties of the parent molecule.

Controlling the position of new substituents on the quinoxaline ring is a key challenge in the synthesis of its derivatives. mdpi.com

Nitration: The nitration of quinoxaline is a well-studied electrophilic substitution reaction. Under forcing conditions (concentrated HNO₃, oleum, 90°C), quinoxaline yields a mixture of 5-nitroquinoxaline and 5,7-dinitroquinoxaline. sapub.org This indicates that the C5 and C7 positions are susceptible to electrophilic attack. The nitration of quinoline, a related heterocyclic compound, also predominantly occurs at the 5- and 8-positions, which can be explained by the localization of positive charges in the quinolinium ion under acidic conditions. stackexchange.com

Halogenation: Halogenated quinoxalines are valuable intermediates for further functionalization through cross-coupling reactions. researchgate.netmt.com Direct C-H halogenation of quinolines has been achieved with high regioselectivity. For instance, a metal-free method for the C5-selective halogenation (chlorination, bromination, and iodination) of 8-substituted quinolines has been developed using N-halosuccinimides in water. rsc.orgsemanticscholar.org This suggests that similar regioselective halogenation at the C5 position of this compound derivatives might be achievable.

The table below outlines key regioselective substitutions on the quinoxaline ring.

| Reaction | Reagents | Position(s) |

| Nitration | Conc. HNO₃, Oleum | 5- and 7- sapub.org |

| Halogenation (inferred) | N-halosuccinimides | C5-selective rsc.orgsemanticscholar.org |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly atom-economical and can be used to generate libraries of diverse compounds.

While specific MCRs for the synthesis of this compound are not extensively reported, strategies involving the use of substituted o-aminophenols as precursors in reactions like the Ugi or Passerini reactions could lead to novel this compound derivatives. For example, a one-pot synthesis of quinoxaline derivatives can be achieved through the condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds using various catalysts. sapub.orgresearchgate.net This approach could be adapted by using 2-amino-4-substituted phenols to introduce functionality at the position corresponding to the hydroxyl group in this compound. Iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols has also been reported as an eco-friendly method. nih.gov

Mechanistic Elucidation of this compound Formation and Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. The formation of the quinoxaline ring typically proceeds through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.net The proposed mechanism involves the activation of the carbonyl groups by a catalyst, followed by nucleophilic attack of the diamine, dehydration, and subsequent cyclization to form the final product. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the mechanisms of quinoxaline formation and the electronic properties of its derivatives. mdpi.com For instance, DFT calculations can help elucidate the reaction pathways, identify transition states, and predict the regioselectivity of substitution reactions. Mechanistic investigations of the C-H functionalization of quinoxalin-2(1H)-ones have proposed radical-based pathways. mdpi.comfrontiersin.org Similar computational and experimental studies would be invaluable for understanding the reactivity of this compound and guiding the development of new synthetic methodologies.

Pharmacological and Biological Research on Quinoxalin 5 Ol and Its Derivatives

Antimicrobial Efficacy Research

Quinoxaline (B1680401) derivatives, including those related to Quinoxalin-5-ol, have demonstrated notable antimicrobial efficacy against a variety of bacterial and fungal pathogens. This broad-spectrum activity positions them as promising candidates for addressing the growing challenge of antimicrobial resistance ipp.ptacs.orgresearchgate.netderpharmachemica.comscholarsresearchlibrary.comrsc.orgresearchgate.netresearchgate.net.

Investigations into the antibacterial properties of quinoxaline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, a series of quinoxaline-5-carboxamide derivatives (5a-5p) exhibited varying degrees of antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. Compounds within this series featuring fluoro-substituted phenyl groups, cyclic, and aliphatic chains generally demonstrated excellent antibacterial activity researchgate.net. Similarly, novel bis-thiazoles connected to a quinoxaline core showed promising efficacy against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting activity comparable to conventional antibiotics like tobramycin (B1681333) acs.org.

Further studies on 3,4-dihydroquinoxalin-2(1H)-one derivatives (5a-5j) revealed good to moderate antibacterial activity against Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Specifically, compound 5i exhibited equipotent activity, and compound 5j (containing a fluorine substituent) showed good activity against all tested bacterial strains derpharmachemica.com. Symmetrically disubstituted quinoxalines (compounds 2, 3, 4, and 5) also displayed significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli mdpi.com.

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity/Result |

|---|---|---|

| Quinoxaline-5-carboxamide derivatives (e.g., 5a-5p) researchgate.net | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes | Excellent to moderate activity, especially with fluoro substituent phenyl groups, cyclic, and aliphatic chains researchgate.net. |

| Bis-thiazoles connected to quinoxaline (e.g., 8a, 12a, 12b) acs.org | Staphylococcus aureus, Escherichia coli | Comparable action to tobramycin against S. aureus (12a, 12mm inhibition zone); 8a and 12b inhibited S. aureus (11mm inhibition zone) acs.org. |

| 3,4-Dihydroquinoxalin-2(1H)-one derivatives (e.g., 5i, 5j) derpharmachemica.com | Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa | Good to moderate activity; 5i exhibited equipotent activity, 5j showed good activity (fluorine substituent) derpharmachemica.com. |

| Symmetrically disubstituted quinoxalines (e.g., 2, 3, 4, 5) mdpi.com | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Most significant antibacterial activity mdpi.com. |

| Quinoxaline-based 1,2,3-triazoles (e.g., 9b, 9i, 9m) researchgate.net | Mycobacterium tuberculosis, Micrococcus luteus, Methicillin-resistant Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Proteus vulgaris | Potent antibacterial agents at 75 and 100 μg/mL researchgate.net. |

| 11H-indeno[1,2-b]quinoxaline-11-one ekb.eg | Salmonella typhi, Klebsiella pneumoniae, Bacillus subtilis | Efficient with MIC values of 10, 20, and 20 mM, respectively ekb.eg. |

Quinoxaline derivatives have also demonstrated promising antifungal activities. Novel quinoxaline-triazole compounds have shown excellent in vitro antifungal activity against various Candida species, including Candida albicans, Candida glabrata, Candida krusei, and Candida tropicalis. Compound 5d, a quinoxaline-triazole derivative, exhibited strong activity against Candida albicans (MIC90 = 4 μg/mL), Candida glabrata (MIC90 = 2 μg/mL, comparable to fluconazole), and Candida krusei (MIC90 = 2 μg/mL, 8 times more active than fluconazole) researchgate.netacs.orgnih.gov. Some quinoxaline-triazole compounds (e.g., 6, 22, 28, 30, 36) were highly active against Candida neoformans and showed broad-spectrum activity, including against fluconazole-resistant Candida auris researchgate.net.

Quinoxaline 1,4-dioxides have also exhibited high fungicidal effects mdpi.com. Other synthesized quinoxaline derivatives have shown significant antifungal activity against plant pathogenic fungi such as Rhizoctonia solani (e.g., compound 5j and 5t with EC50 values of 8.54 and 12.01 μg mL−1, respectively, superior to azoxystrobin) rsc.org. Additionally, some quinoxaline derivatives have shown significant antifungal activity against Candida tenuis and Aspergillus niger researchgate.net.

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity/Result |

|---|---|---|

| Quinoxaline-triazole compounds (e.g., 5d) researchgate.netacs.orgnih.gov | Candida albicans, Candida glabrata, Candida krusei, Candida tropicalis | MIC90 values: C. albicans (4 μg/mL), C. glabrata (2 μg/mL), C. krusei (2 μg/mL, 8x more active than fluconazole) acs.org. Also showed biofilm inhibition nih.gov. |

| Quinoxaline-triazole compounds (e.g., 6, 22, 28, 30, 36) researchgate.net | Candida neoformans, fluconazole-resistant Candida auris | Highly active with MIC ≤ 0.125 µg/mL and broad-spectrum antifungal activity researchgate.net. |

| Quinoxaline 1,4-dioxides mdpi.com | General fungicidal activity | High fungicidal effects mdpi.com. |

| Quinoxaline derivatives (e.g., 5j, 5t) rsc.org | Rhizoctonia solani (plant pathogenic fungus) | Potent anti-RS activity (EC50 values of 8.54 and 12.01 μg mL−1), superior to azoxystrobin (B1666510) rsc.org. |

| Quinoxaline-based 1,2,3-triazoles (e.g., 9b, 9i, 9m) researchgate.net | Microsporum canis, Microsporum gypseum, Epidermophyton floccosum | Highly active, with 9b being the most potent researchgate.net. |

| Substituted quinoxalines mdpi.com | Two fungal strains (not specified in detail, but considerable activity) | Considerable antifungal activity for compounds 6a, 6b, and pentacyclic compound 10 mdpi.com. |

| Synthesized quinoxaline derivatives researchgate.net | Candida tenuis, Aspergillus niger | Significant antifungal activity researchgate.net. |

The antimicrobial action of quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, is often linked to their ability to generate reactive oxygen species (ROS) mdpi.comnih.gov. These compounds can be reduced by oxidoreductases present in bacterial cells, leading to the formation of ROS mdpi.com. This oxidative stress can cause significant damage to bacterial DNA, inhibit DNA and RNA synthesis, and disrupt the integrity of the cell wall and cell membrane, ultimately leading to bacterial death mdpi.comnih.gov. Studies have shown that the level of intracellular ROS and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, are indicative of the participation of oxidative stress in their antibacterial activity nih.gov.

Anticancer and Antitumor Research Paradigms

Quinoxaline and its derivatives represent a crucial class of heterocyclic compounds with significant potential in anticancer and antitumor research ipp.ptderpharmachemica.comresearchgate.netmdpi.commdpi.comfishersci.nomdpi.comscielo.brmdpi.com. Their diverse biological activities have led to extensive investigations into their cytotoxic effects on malignant cell lines and their capacity for targeted inhibition of oncogenic enzymes and pathways.

Numerous quinoxaline derivatives have demonstrated cytotoxic activity against a wide array of human cancer cell lines. For example, a series of benzo[g]quinoxaline-5,10-dione derivatives, particularly compound 9d, showed cytotoxic activity comparable to doxorubicin (B1662922) against the HCT-15 human colon cancer cell line nih.gov.

Quinoxaline–furan derivatives were evaluated for in vitro cytotoxicity against HeLa (cervical cancer), PC3 (prostate cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines. Among these, compound QW12 was identified as the most potent, especially against HeLa cells with an IC50 value of 10.58 μM mdpi.com.

Other quinoxaline derivatives, such as DEQX and OAQX, exhibited anti-tumor activity by blocking cell viability and inducing apoptosis in colorectal cancer cells (Ht-29), demonstrating greater potency than cisplatin (B142131) scielo.br. Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (compound 10) showed marked cytotoxicity against MKN 45 human gastric adenocarcinoma cells, with an IC50 value of 0.073 μM, which was superior to adriamycin (0.12 μM) and cis-platin (2.67 μM) nih.gov.

Novel 1,3,4-oxadiazole-quinoxalines (e.g., compounds 24, 25, and 26) were evaluated for cytotoxic activity against nine NCI-different cancer cell lines. Compound 24 showed activity against leukemia, CNS, ovarian, renal, prostate, and breast cancer, with the highest efficacy against breast MCF7 (GI50: 1.85 μM) and MDA-MB-468 (GI50: 1.95 μM) cell lines mdpi.com. Additionally, novel fishersci.nofishersci.fiwikipedia.orgtriazolo[4,3-a]quinoxalines (e.g., 16a and 16b) displayed cytotoxic activities against A375 melanoma cell lines in the micromolar range (3158 nM and 3527 nM, respectively) researchgate.net.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity/Result (IC50/GI50) |

|---|---|---|

| Benzo[g]quinoxaline-5,10-dione derivatives (e.g., 9d) nih.gov | HCT-15 (human colon cancer) | Cytotoxic activity comparable to doxorubicin nih.gov. |

| Quinoxaline–furan derivatives (e.g., QW12) mdpi.com | HeLa (cervical), PC3 (prostate), A549 (lung), HCT116 (colon) | QW12: IC50 = 10.58 μM against HeLa cells mdpi.com. |

| Quinoxaline derivatives (DEQX, OAQX) scielo.br | Ht-29 (colorectal cancer) | Reduced cell viability and induced apoptosis; greater anti-tumor activity than cisplatin scielo.br. |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (Compound 10) nih.gov | MKN 45 (human gastric adenocarcinoma) | IC50 = 0.073 μM (superior to adriamycin and cis-platin) nih.gov. |

| 1,3,4-Oxadiazole-quinoxalines (e.g., 24) mdpi.com | MCF7 (breast), MDA-MB-468 (breast), leukemia, CNS, ovarian, renal, prostate | Compound 24: GI50 = 1.85 μM (MCF7), 1.95 μM (MDA-MB-468) mdpi.com. |

| fishersci.nofishersci.fiwikipedia.orgTriazolo[4,3-a]quinoxalines (e.g., 16a, 16b) researchgate.net | A375 (melanoma) | 16a: 3158 nM; 16b: 3527 nM researchgate.net. |

| 5-Arylamino-2-methyl-4,7-dioxobenzothiazoles (e.g., 3a, 3b, 3g, 3h, 3n, 3o) koreascience.kr | A549 (non-small cell lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), HCT-15 (colon), XF 498 (CNS) | Potent cytotoxic agents, comparable to cisplatin (IC50 values 0.16-0.42 µg/mL) koreascience.kr. |

Quinoxaline derivatives have been explored for their ability to target specific oncogenic enzymes and pathways, contributing to their antitumor effects. One notable mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells ipp.ptmdpi.comacs.org. Several quinoxaline scaffolds have progressed to clinical trials as antineoplastic topoisomerase II inhibitors, such as XK469 mdpi.com.

Another identified target is Transglutaminase 2 (TGase 2). A quinoxaline derivative, GK13, demonstrated anti-cancer activity through the inhibition of TGase 2, an enzyme implicated in inflammation and drug resistance in cancer cells researchgate.net. This suggests that quinoxaline derivatives can modulate cellular processes critical for tumor survival and progression.

Beyond specific enzymes, quinoxaline derivatives may influence broader oncogenic signaling pathways. While direct evidence for this compound itself targeting specific pathways is limited in the provided sources, the broader class of quinoxaline compounds is recognized for its potential to interact with various biological targets. For instance, quinones, which share some structural features with quinoxalines, are known to modulate NAD(P)H:quinone oxidoreductase (NQO1) activity, an enzyme often overexpressed in cancer cells and involved in bioreduction processes that can lead to cytotoxic effects koreascience.kr. The ability of quinoxaline derivatives to induce apoptosis and affect cell cycle progression, as seen with 1,3,4-oxadiazole-quinoxalines delaying the S phase mdpi.com, suggests an interaction with fundamental cellular control mechanisms often dysregulated in cancer.

Hypoxia-Selective Cytotoxicity Studies

Quinoxaline 1,4-dioxides (QdNOs), a class of heterocyclic aromatic N-oxides, have demonstrated cytotoxicity to tumor cells cultured under hypoxic conditions. newdrugapprovals.org These compounds are recognized as hypoxia-selective active agents, with hypoxia-inducible factor 1-alpha (HIF-1α) identified as one of their targets. guidetopharmacology.org Studies have indicated that quinoxaline 1,4-dioxides can exhibit a 50- to 100-fold greater cytotoxicity to T-84 cells under hypoxia compared to normoxic conditions. newdrugapprovals.org

The hypoxia cytotoxicity ratio (HCR), which quantifies the selective toxicity under hypoxic versus aerobic conditions, is highly dependent on the substituents present on the QdNO heterocycle. newdrugapprovals.org For example, the 2-benzoyl-3-phenyl-6,7-dichloro derivative of QdNO (DCQ) showed high potency at 1 µM with an HCR of 100, and significantly reduced HIF-1α transcript and protein levels. newdrugapprovals.orgguidetopharmacology.org In comparison, the 2-benzoyl-3-phenyl derivative (BPQ) had a hypoxia potency of 20 µM and an HCR of 40. newdrugapprovals.org Less cytotoxic under hypoxic conditions were the 2-aceto-3-methyl and 2,3-tetramethylene (TMQ) derivatives of QdNO, with HCRs of 8.5 and 6.5, respectively. newdrugapprovals.org It is hypothesized that the C-6, C-7-chlorine substituents in DCQ play a significant role in its selective hypoxic cytotoxicity. newdrugapprovals.org

Further research on 3-aryl-2-quinoxaline-carbonitrile 1,4-di-N-oxide derivatives has also confirmed their potent hypoxic cytotoxic activity. uni.lu Compound 9h, identified as 7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide, displayed good hypoxic cytotoxic activity against various human cancer cell lines, including SMMC-7721, K562, KB, A549, and PC3, with IC50 values ranging from 0.53 to 4.91 µM. uni.lu This compound was also found to induce apoptosis via a caspase-dependent pathway. uni.lu Another highly hypoxia-selective compound, 6-chlorosubstituted quinoxaline-2-carbonitrile 1,4-dioxide, 14b, bearing an N-methylpiperazine moiety, demonstrated superior HCR values for MCF7 (39.8) and MDA-MB-231 (23.3) cell lines, with an IC50 of less than 0.5 µM under hypoxic conditions. guidetopharmacology.org This compound was notably more potent than the reference hypoxic cytotoxin, tirapazamine (B611382) (TPZ). guidetopharmacology.org

| Compound Class/Derivative | Cell Line | Hypoxia Cytotoxicity Ratio (HCR) | IC50 (Hypoxia) | Key Feature |

| Quinoxaline 1,4-dioxides (QdNOs) | T-84 | 50-100 | - | General |

| DCQ (2-benzoyl-3-phenyl-6,7-dichloro QdNO) | T-84 | 100 | 1 µM | C-6, C-7-chlorine |

| BPQ (2-benzoyl-3-phenyl QdNO) | T-84 | 40 | 20 µM | - |

| 2-aceto-3-methyl QdNO | T-84 | 8.5 | - | - |

| 2,3-tetramethylene (TMQ) QdNO | T-84 | 6.5 | - | - |

| Compound 9h (7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide) | SMMC-7721, K562, KB, A549, PC3 | - | 0.53-4.91 µM | 3-aryl, 7-methyl, 3-chlorophenyl |

| Compound 14b (6-chloro-quinoxaline-2-carbonitrile 1,4-dioxide with N-methylpiperazine) | MCF7, MDA-MB-231 | 39.8 (MCF7), 23.3 (MDA-MB-231) | < 0.5 µM | 6-chloro, N-methylpiperazine |

Antiviral Activity Explorations

Quinoxaline derivatives, as a class of nitrogen-rich heterocyclic compounds, have attracted significant scientific interest due to their potential as antiviral agents. nih.gov Their adaptable nature has led to investigations into their ability to inhibit various stages of viral life cycles, including viral entry, replication, and maturation within host cells. guidetopharmacology.org The antiviral activity observed in quinoxaline derivatives is influenced by their specific structural patterns and substitutions. labshare.cn

Efficacy Against Respiratory Viral Pathogens

Quinoxaline derivatives have shown promising pharmacological effects as potential inhibitors against a range of respiratory viral pathogens. nih.gov This includes their exploration as potential inhibitors for influenza viruses, SARS coronavirus, and SARS-COV-2 coronavirus. nih.govguidetopharmacology.org

Research efforts have focused on developing anti-influenza drug leads by targeting the non-structural protein 1 of influenza A (NS1A) with various quinoxaline derivatives. sigmaaldrich.com An in vitro fluorescence polarization assay demonstrated that these compounds can disrupt the interaction between double-stranded RNA (dsRNA) and the NS1A protein. sigmaaldrich.com Compounds 35 and 44 were identified as particularly active in this context, exhibiting IC50 values of 6.2 µM and 3.5 µM, respectively. sigmaaldrich.com Notably, Compound 44 also demonstrated the ability to inhibit the growth of influenza A/Udorn/72 virus. sigmaaldrich.com The proposed mechanism of action for these compounds involves direct binding to the NS1A dsRNA-binding domain, rather than interfering with dsRNA intercalation. sigmaaldrich.com

| Compound Class/Derivative | Target/Virus | IC50 | Effect |

| Quinoxaline derivatives (Compound 35) | Influenza A (NS1A protein) | 6.2 µM | Disrupts dsRNA-NS1A interaction |

| Quinoxaline derivatives (Compound 44) | Influenza A (NS1A protein), Influenza A/Udorn/72 virus | 3.5 µM | Disrupts dsRNA-NS1A interaction, Inhibits virus growth |

Inhibition of Viral Replication Enzymes

Quinoxaline derivatives have demonstrated high potency in inhibiting key viral replication enzymes, highlighting their potential as antiviral agents. nih.gov Specifically, they have been investigated as inhibitors of Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT) and the subsequent inhibition of HIV-1 replication in cell culture. labshare.cnnih.gov

One quinoxaline derivative, referred to as Compound 3, exhibited significant inhibitory capability against the recombinant wild-type RT enzyme with an IC50 of 0.33 ± 0.12 µM. nih.gov Furthermore, Compound 3 displayed excellent anti-HIV properties in MT4 infected cells, achieving an EC50 of 0.030 ± 0.001 µM, which was reported as smaller than that of nevirapine, a known antiretroviral drug. nih.gov Another quinoxaline derivative, Compound 12, also showed promising inhibitory activity profiles against HIV-1 RT. nih.gov

Beyond HIV, quinoxaline-containing compounds have been identified as inhibitors of the Hepatitis C Virus (HCV) NS3 protease. mims.com Glecaprevir, a quinoxaline-based molecule, functions as an inhibitor of the nonstructural (NS) protein protease of HCV. guidetopharmacology.org The structural similarities observed between the proteases of SARS-CoV-2, HCV, and HIV suggest that quinoxaline-based medications designed for HCV and HIV could potentially offer therapeutic effects against SARS-CoV-2. guidetopharmacology.org

| Compound Class/Derivative | Enzyme/Virus | IC50 (Enzyme Inhibition) | EC50 (Cell-based Activity) |

| Quinoxaline derivative (Compound 3) | HIV-1 Reverse Transcriptase | 0.33 ± 0.12 µM | 0.030 ± 0.001 µM (anti-HIV in MT4 cells) |

| Quinoxaline derivative (Compound 12) | HIV-1 Reverse Transcriptase | - | 1.6 ± 0.4 µM (anti-HIV in MT4 cells) |

| Macrocyclic quinoxaline compound | HCV NS3 Protease | <0.016 nM | 5 nM (Replicon activity) |

| Glecaprevir (Quinoxaline-based) | HCV NS protein protease | - | - |

Antiparasitic Research Initiatives

Quinoxaline 1,4-dioxides (QdNOs) represent a promising chemical scaffold for the development of new drugs specifically targeting various parasitic infections. drugbank.comwikipedia.org Their antiprotozoal activities cover a broad spectrum, including demonstrated efficacy against significant parasitic diseases such as malaria, trypanosomiasis, leishmaniasis, amoebiasis, and trichomoniasis. drugbank.comwikipedia.orghznu.edu.cnuni.lu

Antimalarial Efficacy Studies

Quinoxaline-based compounds have demonstrated potent activity against Plasmodium falciparum, the primary parasite responsible for malaria. jkchemical.com A series of quinoxaline 1,4-dioxides, developed by A. Monge and colleagues, showed activity against P. falciparum both in vitro and in vivo. drugbank.com Specifically, derivatives 89a and 89b exhibited high activity with IC50 values of 5–6 µM against P. falciparum. drugbank.com In in vivo experiments using Plasmodium berghei-infected mice, the administration of 20 mg/kg of derivatives 89a and 89b led to a notable suppression of parasitemia by 70% and 88%, respectively, on the fifth day. drugbank.com

Further studies involving anti-schistosomal, quinoxaline-based compounds revealed potent activity against the asexual blood stage of P. falciparum. jkchemical.com Some of these compounds achieved single-digit nanomolar IC50 values against both laboratory strains (3D7 and Dd2) and multi-drug resistant Cambodian isolates. jkchemical.com Resistance evolution experiments suggested that resistance could be driven by mutations in the quinoxaline resistance protein (PfQRP1) or by copy number variations (CNVs) of a phospholipid-transporting ATPase (PfATP2). jkchemical.com

Novel bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives have also shown good antimalarial activity, with IC50 values in the micromolar range against W2 and 3D7 Plasmodium falciparum strains. Among these, bis-pyrrolo[1,2-a]quinoxalines 1n and 1p were identified as the most potent antimalarial candidates, demonstrating selectivity indices (SI) of 40.6 on the W2 strain and 39.25 on the 3D7 strain, respectively. Other quinoxaline and quinoxaline 1,4-di-N-oxide derivatives, such as compounds 1a and 2a, were found to be highly active against Plasmodium falciparum strains, with structure-activity relationship studies highlighting the importance of an enone moiety linked to the quinoxaline ring for their observed activity.

| Compound Class/Derivative | Parasite Strain | IC50 | Selectivity Index (SI) | In Vivo Efficacy (Parasitemia Suppression) |

| Quinoxaline 1,4-dioxides (89a, 89b) | P. falciparum | 5-6 µM | - | - |

| Quinoxaline 1,4-dioxides (89a) | P. berghei (infected mice) | - | - | 70% suppression (20 mg/kg) |

| Quinoxaline 1,4-dioxides (89b) | P. berghei (infected mice) | - | - | 88% suppression (20 mg/kg) |

| Quinoxaline-based compounds | P. falciparum (3D7, Dd2, Cambodian isolates) | Single-digit nM | - | - |

| Bis-pyrrolo[1,2-a]quinoxalines (1n) | P. falciparum (W2 strain) | µM range | 40.6 | - |

| Bis-pyrrolo[1,2-a]quinoxalines (1p) | P. falciparum (3D7 strain) | µM range | 39.25 | - |

| Quinoxaline/Quinoxaline 1,4-di-N-oxide (1a, 2a) | P. falciparum | Most active | - | - |

Antitrypanosomal Activity Investigations

Quinoxaline 1,4-dioxides (QdNOs) have demonstrated significant antitrypanosomal activity. drugbank.comwikipedia.orghznu.edu.cn These derivatives have shown good inhibitory activity against the growth of Trypanosoma cruzi in in vitro assays. hznu.edu.cn Specific QdNO derivatives, such as 67d–f, exhibited high antiparasitic activity against epimastigotes of T. cruzi, with IC50 values below 1.5 µM. drugbank.com This efficacy was noted to surpass that of reference drugs like nifurtimox (B1683997) and benznidazole. drugbank.com

Structure-activity relationship (SAR) studies have indicated that the presence of a halo-substituent (electron-withdrawing) on the benzene (B151609) moiety of quinoxaline derivatives can lead to more active compounds. hznu.edu.cn Conversely, increased hydrophilicity in these compounds tends to decrease their antitrypanosomal activity. hznu.edu.cn A reductive metabolism is implicated in the mechanism of action of these antitrypanosomal quinoxaline derivatives. hznu.edu.cn Other quinoxaline derivatives have been reported with IC50 values for trypanocidal effects ranging from 0.6 to 12.1 µM, while exhibiting lower cytotoxic effects on VERO cells (CC50 values of 3-454.7 µM), indicating a favorable antiparasitic to cytotoxic activity ratio. wikipedia.org

| Compound Class/Derivative | Parasite | IC50 | Comparison |

| Quinoxaline 1,4-dioxides (67d–f) | T. cruzi (epimastigotes) | < 1.5 µM | Surpasses nifurtimox and benznidazole |

| Quinoxaline derivatives | T. cruzi | 0.6-12.1 µM | Higher antiparasitic than cytotoxic activity (CC50 3-454.7 µM on VERO cells) |

Antileishmanial Activity Assessments

Research into quinoxaline derivatives has revealed promising antileishmanial activities. Several studies have explored their efficacy against different Leishmania species, highlighting their potential as therapeutic agents for leishmaniasis.

For instance, certain quinoxaline di-N-oxides containing amino acid side chains have demonstrated dual antituberculosis and antileishmanial activity. Compounds such as 4e, 4m, 4n, and 6 exhibited in vitro activity against Leishmania amazonensis comparable to miltefosine, a positive control, with IC50 values ranging from 20 to 97 µM. While some compounds like 4e showed high toxicity to macrophages, others, such as compound 4h, displayed a favorable dual antitubercular and leishmanicidal profile with a good selectivity index. nih.gov

Another study focused on 2,3-diarylsubstituted quinoxaline derivatives, specifically LSPN329 and LSPN331, which showed significant antiproliferative activity against both promastigote and intracellular amastigote forms of Leishmania amazonensis. LSPN329 demonstrated an IC50 of 5.3 µM against promastigotes, while its IC50 against intracellular amastigotes was 16.3 µM. LSPN331 had IC50 values of 30.0 µM and 19.3 µM against promastigotes and intracellular amastigotes, respectively. These compounds were noted for being more selective for intracellular amastigotes than amphotericin B. nih.gov

Furthermore, pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been investigated for their antileishmanial properties. A series of 4-(E)-alkenylpyrrolo[1,2-a]quinoxalines (1a–m) showed activity against the promastigote forms of L. amazonensis and L. infantum, with IC50 values ranging from 0.5 to 7 µM. Compounds 1a, 1e, and 1g were particularly potent, exhibiting IC50 values below 1 µM. tandfonline.com

The antileishmanial activity data for selected quinoxaline derivatives are summarized in the table below:

| Compound Class / Name | Target Leishmania Species | Form | IC50 (µM) | Reference Drug (IC50) | Key Findings |

| Quinoxaline di-N-oxides (4e, 4m, 4n, 6) | L. amazonensis | Promastigotes | 20–97 | Miltefosine (47.9 µM) | Comparable activity to miltefosine; compound 4h showed good selectivity. nih.gov |

| LSPN329 | L. amazonensis | Promastigotes | 5.3 | - | More selective for intracellular amastigotes than amphotericin B. nih.gov |

| LSPN329 | L. amazonensis | Intracellular Amastigotes | 16.3 | - | More selective for intracellular amastigotes than amphotericin B. nih.gov |

| LSPN331 | L. amazonensis | Promastigotes | 30.0 | - | More selective for intracellular amastigotes than amphotericin B. nih.gov |

| LSPN331 | L. amazonensis | Intracellular Amastigotes | 19.3 | - | More selective for intracellular amastigotes than amphotericin B. nih.gov |

| 4-(E)-alkenylpyrrolo[1,2-a]quinoxalines (1a, 1e, 1g) | L. amazonensis, L. infantum | Promastigotes | <1 | Chimanine B (7 µM) | More potent than reference alkaloid. tandfonline.com |

Anti-inflammatory and Analgesic Property Research

Quinoxaline derivatives have been extensively investigated for their anti-inflammatory and analgesic properties, demonstrating their potential in managing pain and inflammatory conditions.

Studies have shown that quinoxaline derivatives can exhibit significant anti-inflammatory activity by reducing leukocyte migration and inhibiting chemotaxis. This action leads to a notable decrease in the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). scielo.brnih.gov For instance, aminoalcohol-based quinoxaline small molecules, DEQX and OAQX, demonstrated anti-inflammatory effects by decreasing IL-1β and TNF-β levels in mouse models (p < 0.05). scielo.brnih.gov

In terms of analgesic effects, DEQX and OAQX also showed peripheral analgesic activity (DEQX: all doses, p < 0.05; OAQX: 5 mg/kg, p < 0.001), further supporting their potential in pain management. scielo.brnih.gov Another study on substituted quinoxaline derivatives reported significant analgesic activity, with some compounds achieving percentage protection values comparable to the standard drug aspirin (B1665792). For example, compounds 2, 5, 9, 14f, and 17c showed percentage protection of 56.90%, 68.68%, 67.70%, 66.33%, and 68.79%, respectively, compared to aspirin's 70.50% at 30 mg/kg body weight. researchgate.net

The anti-inflammatory and analgesic activities of selected quinoxaline derivatives are summarized in the table below:

| Compound / Class | Activity | Mechanism / Effect | Quantitative Data |

| DEQX, OAQX | Anti-inflammatory | Reduces leukocyte migration, inhibits chemotaxis, decreases IL-1β and TNF-α levels. scielo.brnih.gov | Decreased IL-1β and TNF-β levels (p < 0.05). scielo.brnih.gov |

| DEQX, OAQX | Analgesic | Peripheral analgesic effect. scielo.brnih.gov | DEQX (all doses, p < 0.05); OAQX (5 mg/kg, p < 0.001). scielo.brnih.gov |

| Substituted quinoxaline derivatives (e.g., 2, 5, 9, 14f, 17c) | Analgesic | Percentage protection against pain. researchgate.net | 56.90% to 68.79% protection; comparable to aspirin (70.50% at 30 mg/kg). researchgate.net |

Neuropharmacological and Metabolic Research Applications

This compound and its derivatives have also been explored for their neuropharmacological and metabolic research applications, demonstrating diverse modulatory and inhibitory effects on biological pathways.

Modulation of Neurotransmitter Receptors (e.g., NMDA, 5-HT3)

Quinoxaline derivatives have shown the ability to modulate neurotransmitter receptors, including NMDA and 5-HT3 receptors. These interactions are crucial for understanding their potential in neurological contexts.

For example, DNQX (FG 9041), a quinoxaline derivative, acts as a selective, potent competitive non-NMDA glutamate (B1630785) receptor antagonist. It exhibits IC50 values of 0.5 µM for AMPA receptors, 2 µM for kainate receptors, and 40 µM for NMDA receptors, indicating a higher affinity for non-NMDA glutamate receptors. medchemexpress.com

In the context of serotonin (B10506) receptors, specific quinoxaline-based ligands have been identified that can differentiate between homomeric 5-HT3A and heteromeric 5-HT3AB receptors at the orthosteric binding site. For instance, 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (B141808) (VUF10166) showed an 83-fold difference in [(3)H]granisetron binding affinity between 5-HT3A and 5-HT3AB receptors. Further exploration led to compounds like 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline, which displayed 11-fold selectivity for the 5-HT3A receptor, and 2-(4-methylpiperazin-1-yl)quinoxaline, showing 8.3-fold selectivity for the 5-HT3AB receptor. These findings highlight the subtle structural changes within the quinoxaline scaffold that can significantly alter receptor selectivity. nih.gov

| Compound / Class | Receptor Target | Activity / Selectivity | IC50 / Fold Selectivity |

| DNQX (FG 9041) | AMPA receptor | Competitive antagonist | 0.5 µM medchemexpress.com |

| DNQX (FG 9041) | Kainate receptor | Competitive antagonist | 2 µM medchemexpress.com |

| DNQX (FG 9041) | NMDA receptor | Competitive antagonist | 40 µM medchemexpress.com |

| VUF10166 | 5-HT3A vs. 5-HT3AB | Differential binding affinity | 83-fold difference for 5-HT3A vs. 5-HT3AB nih.gov |

| 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline | 5-HT3A | Selective agonist/ligand | 11-fold selectivity for 5-HT3A nih.gov |

| 2-(4-methylpiperazin-1-yl)quinoxaline | 5-HT3AB | Selective agonist/ligand | 8.3-fold selectivity for 5-HT3AB nih.gov |

Metabolic Regulation Studies (e.g., lipid accumulation inhibition)

Quinoxaline derivatives have also demonstrated effects on metabolic regulation, particularly in the inhibition of lipid accumulation.

One study investigated a dibromo-substituted quinoxaline fragment (compound 26e) as an inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). This compound was found to decrease lipid droplets in a dose-dependent manner, suggesting its potential in treating non-alcoholic fatty liver disease (NAFLD). nih.gov

The ability of compounds to inhibit lipid accumulation is often linked to the modulation of key metabolic pathways. For example, the AMP-activated protein kinase (AMPK) plays a direct role in lipid metabolism by modulating downstream signaling components, and its activation can lead to decreased lipid accumulation. nih.gov While the direct link of this compound to AMPK activation for lipid accumulation inhibition is not explicitly detailed in the provided search results, the general mechanism of lipid accumulation inhibition through such pathways is a relevant area of metabolic research.

| Compound / Class | Metabolic Effect | Mechanism / Pathway | Key Findings |

| Quinoxaline derivative (26e) | Lipid accumulation inhibition | ASK1 inhibition, dose-dependent decrease in lipid droplets. nih.gov | Potential for NAFLD treatment. nih.gov |

Broader Enzyme Inhibition and Modulation Studies

Beyond specific receptor modulation, quinoxaline derivatives have been investigated for their broader enzyme inhibition and modulation capabilities, impacting various biological processes.

Quinoxaline derivatives have been identified as inhibitors of various enzymes, including kinases. For instance, specific quinoxaline derivatives have been studied as inhibitors of Pim-1 and Pim-2 kinases, which are involved in cell proliferation and survival. A quinoxaline-2-carboxylic acid lead compound (compound 1) potently inhibited Pim-1 enzymatic activity with an IC50 of 74 nM. mdpi.com Optimized analogues, such as 5c and 5e, showed improved activity on both Pim-1 and Pim-2 isoforms, exhibiting cytotoxic effects on the MV4-11 cell line with EC50 values of 35.5 ± 1.1 µM and 32.9 ± 9.6 µM, respectively, surpassing the lead compound's EC50 of 61.2 ± 3.9 µM. mdpi.com

Another significant area of enzyme inhibition research involves Apoptosis Signal-regulating Kinase 1 (ASK1). The dibromo-substituted quinoxaline derivative 26e was identified as a potent ASK1 inhibitor with an IC50 value of 30.17 nM. This compound also demonstrated good safety in normal human liver cells. nih.gov

Furthermore, quinoxaline derivatives have been explored as inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme crucial in tumorigenesis. jyu.fi This highlights their potential in anticancer therapy by targeting cell cycle regulation.

| Compound / Class | Enzyme Target | Activity / IC50 / EC50 | Key Findings |

| Quinoxaline-2-carboxylic acid (compound 1) | Pim-1 kinase | Inhibition | IC50 = 74 nM mdpi.com |

| Quinoxaline derivatives (5c, 5e) | Pim-1/Pim-2 kinases | Inhibition, cytotoxic effects | EC50 (MV4-11 cells): 5c = 35.5 ± 1.1 µM, 5e = 32.9 ± 9.6 µM mdpi.com |

| Quinoxaline derivative (26e) | ASK1 | Potent inhibition | IC50 = 30.17 nM nih.gov |

| Quinoxaline derivatives | CDK2 | Inhibition | Potential for anticancer therapy. jyu.fi |

Structure Activity Relationship Sar Studies and Rational Molecular Design of Quinoxalin 5 Ol Derivatives

Identification of Pharmacophoric Requirements for Biological Activity

Pharmacophoric requirements define the essential molecular features necessary for a compound to exhibit a specific biological activity. For quinoxaline (B1680401) derivatives, including quinoxalin-5-ol, various studies have highlighted key structural elements contributing to their diverse bioactivities. The quinoxaline ring system, being planar, facilitates interactions with biological targets such as enzymes and receptors ontosight.ai.

In general, the quinoxaline core acts as a crucial pharmacophore in numerous biologically active compounds portico.orgnih.gov. The presence of a hydroxyl group at the 5-position in this compound contributes to its chemical reactivity and potential for hydrogen bonding, which can be vital for interactions with biological targets cymitquimica.comvulcanchem.com. For instance, in some quinoxaline derivatives, the presence of specific functional groups, such as hydroxyl and chlorobenzyl substituents, has been shown to enhance the compound's ability to interact with DNA or specific enzymes involved in cancer cell proliferation ontosight.ai. Similarly, amino groups can enhance antibacterial potency by improving solubility and interaction with bacterial targets .

SAR studies on quinoxaline derivatives have indicated that modifications at specific positions on the quinoxaline ring significantly influence biological activity. For example, alkylation at the C-3 position has been associated with enhanced antibacterial properties and improved anticancer activity by altering interaction with cellular targets . The C-2 position is also critical, where substituents like amino groups can increase solubility and antibacterial action .

Analysis of Substituent Effects on Biological Efficacy

The introduction of various substituents at different positions on the quinoxaline ring system significantly affects the biological efficacy of its derivatives. These effects can be broadly categorized into electronic and steric influences.

Electronic Influences of Substituents

Electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, play a significant role in modulating the biological activity of quinoxaline derivatives.

Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups (e.g., -NO₂, -Cl, -F, -CF₃) at certain positions on the quinoxaline ring often enhances biological activity. For instance, in some quinoxaline derivatives, EWGs can enhance binding to DNA topoisomerases, which is relevant for anticancer activity . Studies on quinoxaline 1,4-di-N-oxide derivatives have shown that electron-withdrawing groups at positions 6 or 7 on the quinoxaline ring can lead to more active compounds, particularly in antitrypanosomal activity frontiersin.org. Similarly, the presence of a halogen atom at position C7 of the quinoxaline nucleus has been shown to increase antimycobacterial activity mdpi.com. For anti-Chagas activity, substitution in the 3-, 6-, and 7-positions of the quinoxaline ring by electron-withdrawing substituents directly affects the ease of reduction and improves biological activities unav.edu.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can have varying effects. While some studies suggest EDGs can improve solubility and reduce toxicity , others indicate they might decrease activity depending on the specific biological target and position of substitution unav.edumdpi.com. For example, in certain anticancer quinoxalines, electron-releasing groups containing an oxygen atom (OCH₃, OC₂H₅) at R₂ decreased activity mdpi.com. Similarly, electron-donating groups have been observed to have the opposite effect on the ease of reduction and biological activities in anti-Chagas quinoxaline 1,4-di-N-oxide-2-ketone derivatives unav.edu.

The interplay between these electronic effects and the specific biological target is complex and highly dependent on the molecular mechanism of action.

Steric Considerations and Conformational Impact

Steric bulk and conformational flexibility introduced by substituents also significantly impact the biological activity of quinoxaline derivatives.

Steric Bulk: Bulky substituents can influence the compound's ability to fit into the active site of a target enzyme or receptor, affecting binding affinity and efficacy mdpi.com. For example, in some quinoxaline derivatives, bulky groups at specific positions can lead to a decrease in activity due to steric hindrance nih.govconicet.gov.ar. Conversely, in certain cases, a small hydrophobic substituent at position 3 of a quinoxaline derivative was found to effectively maintain activity against resistant variants, as larger groups shifted out of the binding site nih.gov.

Positional Isomerism and Bioactivity Profiling in Quinoxalinol Series

Positional isomerism, particularly the placement of the hydroxyl group in the quinoxalinol series, can profoundly affect bioactivity. This compound has the hydroxyl group at the 5-position cymitquimica.comuni.lu. Other quinoxalinol isomers, such as quinoxalin-2-ol or quinoxalin-6-ol, would exhibit different properties and bioactivity profiles.

While specific comparative studies directly profiling the bioactivity of this compound against other quinoxalinol isomers (e.g., quinoxalin-6-ol) were not explicitly detailed in the search results, the general principle of positional isomerism's impact is well-established for quinoxaline derivatives. For example, studies on quinoxaline 1,4-di-N-oxide derivatives have shown that derivatives containing substituents at position 7 exhibit noticeably higher activity compared to their corresponding regioisomeric analogs with substituents at position 6 in inhibiting tumor cell growth nih.gov. This highlights that even a slight change in the position of a substituent can lead to significant differences in biological activity.

The position of the hydroxyl group in this compound influences its hydrogen-bonding capability, which can affect its solubility, crystallinity, and intermolecular interactions, all of which are critical for biological activity cymitquimica.comvulcanchem.com.

Computational Approaches in Rational Drug Design based on SAR

Computational approaches are integral to modern rational drug design, leveraging SAR data to predict and optimize the biological activity of new compounds.

Molecular Docking Studies: These simulations provide insights into how quinoxaline derivatives interact with biological targets at a molecular level. Molecular docking can suggest favorable binding affinities with key enzymes involved in various disease mechanisms, such as cancer and bacterial resistance . By simulating the binding pose and interactions, researchers can identify critical contact points and design derivatives with improved binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activity. For quinoxaline derivatives, QSAR models have revealed that electronic properties, such as the energy of the highest occupied molecular orbital (E_HOMO) and polar surface area (PSA), correlate well with antileishmanial activity, underscoring their importance in drug design researchgate.net. These models can predict the activity of new, unsynthesized compounds, thereby guiding the synthesis of more potent derivatives and reducing experimental effort researchgate.net.

Pharmacophore-Based Design: Computational pharmacophore models identify the essential spatial and electronic features required for a compound to interact with a specific biological target nih.govmdpi.com. These models can be used to screen large chemical libraries to identify new structural series with desired activities or to optimize existing leads nih.gov. For example, pharmacophore-based electronic database searches have successfully identified potent quinoxalinone compounds with significant potency against various targets portico.org.

These computational methods allow for a more efficient and targeted approach to drug discovery, enabling the prediction of activity, understanding of binding mechanisms, and optimization of molecular structures based on established SAR principles.

Data Table: Key Substituent Effects on Quinoxaline Derivative Bioactivity

| Position of Substitution | Substituent Type | Observed Effect on Activity | Biological Activity Context | Source |

| C-2 | Amino groups | Increased solubility, enhanced antibacterial action | Antibacterial | |

| C-3 | Alkylation | Enhanced antibacterial properties, improved anticancer activity | Antibacterial, Anticancer | |

| C-3 | Small hydrophobic | Maintains activity, avoids steric hindrance | Antiviral (HIV) | nih.gov |

| C-3, C-6, C-7 | Electron-withdrawing groups | Improves biological activities, affects ease of reduction | Anti-Chagas | unav.edu |

| C-6 or C-7 | Electron-withdrawing groups (e.g., halogens) | Enhances antimycobacterial activity, increases activity in tumor cell growth inhibition | Antimycobacterial, Anticancer | frontiersin.orgmdpi.comnih.gov |

| C-6 | NO₂ | Plays important role in antimycobacterial activity (MIC90 < 3 µM) | Antimycobacterial | mdpi.com |

| C-7 | Substituents | Higher activity compared to regioisomeric analogs at C-6 | Tumor cell growth inhibition | nih.gov |

| R₂ (e.g., C-2) | Hydroxyl | Influences solubility, stability, hydrogen bonding | General biological activity | cymitquimica.comontosight.aivulcanchem.com |

| R₂ | Electron-donating (e.g., methyl) | Decreased 5-HT₃A receptor affinity | 5-HT₃A receptor antagonism | nih.gov |

| R₂ | Electron-withdrawing (e.g., CF₃) | Larger decrease in 5-HT₃A receptor affinity | 5-HT₃A receptor antagonism | nih.gov |

Advanced Applications and Materials Science Research Involving Quinoxalin 5 Ol Derivatives

Corrosion Inhibition Mechanisms and Efficacy

Quinoxaline (B1680401) derivatives, including those structurally related to Quinoxalin-5-ol, have been extensively investigated as effective corrosion inhibitors for various metals, notably mild steel and carbon steel, in aggressive acidic environments such as hydrochloric acid (HCl). Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier against corrosive agents. The presence of heteroatoms like nitrogen and oxygen, along with π-electrons within the quinoxaline ring system, facilitates this adsorption process through donor-acceptor interactions with the vacant d-orbitals of the metal surface mdpi.comresearchgate.netmdpi.comresearchgate.net.

Studies have shown that the inhibition efficiency of these compounds generally increases with their concentration mdpi.comnajah.eduresearchgate.netresearchgate.net. For instance, novel quinoxaline derivatives bearing 8-hydroxyquinoline (B1678124) moieties, such as 1-((8-hydroxyquinolin-5-yl)methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) and 1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (Q2), demonstrated significant corrosion inhibition for mild steel in 1 mol/L HCl solution, with Q1 achieving an efficiency of 96% at 5 × 10⁻³ mol/L mdpi.com. Similarly, 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) and 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) showed efficiencies of 89% and 92%, respectively, for mild steel in 1.0 M HCl at 10⁻³ M researchgate.net.

The effectiveness of these inhibitors is influenced by factors such as concentration, temperature, and immersion time mdpi.comnajah.edu. The formation of a protective film on the metal surface after the addition of quinoxaline derivatives has been confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM) mdpi.comresearchgate.netacs.orgimist.ma.

The adsorption behavior of quinoxaline derivatives on metallic surfaces is a critical aspect of their corrosion inhibition mechanism. Numerous studies have indicated that the adsorption of these compounds on mild steel and carbon steel surfaces in acidic media often obeys the Langmuir adsorption isotherm model mdpi.comresearchgate.netnajah.eduresearchgate.netresearchgate.netimist.maresearchgate.netiapchem.orgresearchgate.netjmaterenvironsci.comnih.gov. This model suggests that the adsorption occurs on specific active sites on the metal surface, forming a monolayer.

The adsorption mechanism typically involves both physisorption (physical adsorption) and chemisorption (chemical adsorption) mdpi.comresearchgate.netresearchgate.netresearchgate.net. Physisorption involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules, while chemisorption involves the sharing or transfer of electrons from the inhibitor molecules (particularly from heteroatoms like nitrogen and oxygen, and π-electrons) to the vacant d-orbitals of the metal atoms researchgate.netmdpi.com. Theoretical studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been employed to further elucidate these interactions, providing insights into the most reactive sites of the inhibitor molecules and their binding mechanisms mdpi.commdpi.comnajah.eduresearchgate.netacs.orgimist.maresearchgate.netiapchem.orgjmaterenvironsci.comnih.gov. These computational methods often support the experimental findings regarding adsorption characteristics and inhibition efficiencies najah.eduresearchgate.netimist.maresearchgate.netiapchem.orgjmaterenvironsci.comnih.gov.

An example of adsorption parameters and inhibition efficiencies for selected quinoxaline derivatives:

| Compound | Concentration (M) | Metal Substrate | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

| Q1 | 5 × 10⁻³ | Mild Steel | 1 M HCl | 96 | Langmuir | mdpi.com |

| Q2 | 5 × 10⁻³ | Mild Steel | 1 M HCl | 89 | Langmuir | mdpi.com |

| MeSQX | 10⁻³ | Mild Steel | 1.0 M HCl | 92 | Langmuir | researchgate.net |

| BrSQX | 10⁻³ | Mild Steel | 1.0 M HCl | 89 | Langmuir | researchgate.net |

| PYQX | 10⁻³ | Carbon Steel | 1 M HCl | 98.1 | Langmuir | researchgate.netiapchem.org |

Electrochemical techniques are crucial for assessing the inhibitory performance of this compound derivatives and related quinoxaline compounds. Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are commonly used methods.

PDP studies reveal the influence of inhibitors on the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Many quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both anodic and cathodic processes mdpi.comnajah.eduresearchgate.netresearchgate.netresearchgate.netresearchgate.netjmaterenvironsci.comnih.gov. This is evidenced by a decrease in corrosion current density (icorr) and shifts in both anodic and cathodic Tafel slopes upon inhibitor addition researchgate.netjmaterenvironsci.com.

EIS measurements provide information about the charge transfer resistance (Rct) and double-layer capacitance (Cdl) at the metal-solution interface. The addition of quinoxaline derivatives typically leads to an increase in Rct and a decrease in Cdl, indicating the formation of a protective adsorbed layer on the metal surface that hinders charge transfer and reduces the effective area exposed to the corrosive medium mdpi.comnajah.eduresearchgate.netimist.maiapchem.orgresearchgate.netjmaterenvironsci.comrsc.org. For example, EIS plots for mild steel in the presence of quinoxaline derivatives show an increase in the diameter of the capacitive loop, reflecting enhanced polarization resistance and improved corrosion protection mdpi.comjmaterenvironsci.com.

Research in Optoelectronic and Organic Semiconductor Applications

Quinoxaline derivatives are significant in the field of optoelectronics and organic semiconductors due to their electron-deficient nature, which makes them excellent building blocks for donor-acceptor (D-A) conjugated systems researchgate.net. Their favorable electron affinity, emission properties, and thermal stability contribute to their utility in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) researchgate.netacs.orggoogle.com.

In OLEDs, quinoxaline derivatives can function as electron transporting layers, or as host or guest materials within the emitting layer acs.orggoogle.com. Their ability to tune electronic structure and physicochemical properties through functionalization allows for the development of materials with specific optical band gaps and efficient light emission unl.ptuhasselt.be. For instance, the quinoxaline core, with its two nitrogen atoms, is frequently utilized in the synthesis of conjugated polymers for organic solar cells, contributing to power conversion efficiencies exceeding 9% in bulk heterojunction devices researchgate.net.

Beyond OLEDs and OPVs, quinoxaline derivatives are explored for other optoelectronic applications, including their use as luminescent materials researchgate.net. The planar conjugated system of quinoxalines, coupled with the presence of nitrogen atoms, enables them to exhibit valuable photophysical and electrochemical properties researchgate.netresearchgate.net.

Development of Chemical Sensors and Probes

Quinoxaline-based compounds are actively researched for the development of chemical sensors and fluorescent probes, leveraging their optical properties that can change in response to specific analytes or environmental conditions researchgate.netnih.govresearchgate.net. The ability of quinoxalines to change their optical properties upon protonation of the N-heterocycle has led to their use as colorimetric and fluorescent pH chemosensors, particularly in acidic media where many traditional pH indicators are insensitive researchgate.netresearchgate.net.

For example, a "clickable" quinoxaline pH sensor has been developed, demonstrating pH-dependent absorbance and fluorescence changes researchgate.net. Another quinoxaline-based acid-responsive probe exhibited colorimetric and fluorometric changes through protonation and deprotonation researchgate.net.

Beyond pH sensing, quinoxaline derivatives are designed as selective fluorescent sensors for the detection of various ions. An acenaphtoquinoxaline-based fluorescent chemosensor, a type of quinoxaline derivative, has been successfully synthesized and shown to selectively detect Hg²⁺ ions with high sensitivity, even in the presence of other metal ions nih.gov. This "switch-off" receptor exhibited a detection limit as low as 42 ppb for Hg²⁺, with a linear relationship between Hg²⁺ concentration and fluorescence intensity variation nih.gov. The sensing mechanism often involves intramolecular charge transfer, which can be investigated through experimental and computational studies nih.gov.

The development of such probes is crucial for environmental monitoring and other analytical applications, offering high reversibility, specificity, and sensitivity nih.govazosensors.comresearchgate.net. The versatility of the quinoxaline scaffold allows for the design of dual-functional chemosensors capable of detecting multiple analytes or responding to different stimuli researchgate.netresearchgate.net.

Future Research Directions and Translational Perspectives for Quinoxalin 5 Ol Chemistry

Innovation in Green and Efficient Synthetic Methodologies

Future research in the synthesis of Quinoxalin-5-ol will increasingly focus on developing green and efficient methodologies. The goal is to minimize environmental impact while maximizing synthetic yield and purity. Current trends in quinoxaline (B1680401) derivative synthesis, which can be adapted for this compound, emphasize mild reaction conditions, the use of metal-free organocatalysts, non-toxic solvents, and energy-efficient processes.

For instance, the application of trisodium (B8492382) citrate (B86180) as an efficient organo-catalyst in aqueous ethanol (B145695) at room temperature has proven effective for synthesizing related benzo[f]pyrido[2,3-b]this compound derivatives, suggesting a promising pathway for this compound itself rmit.edu.vn. Similarly, camphor (B46023) sulfonic acid (CSA) has been identified as an inexpensive and readily available organo-catalyst for quinoxaline derivative synthesis in ethanol at ambient temperatures, offering practical simplicity and high yields ijrar.org. These approaches highlight the shift towards more sustainable and economically viable synthetic routes.

Furthermore, microwave-assisted synthesis presents an effective technique for quinoxaline derivatives, offering advantages such as reduced reaction times and the potential for solvent-free conditions, although yield optimization remains an area for future work udayton.edumdpi.com. The adoption of one-pot synthesis, recyclable catalysts, and reactions conducted in aqueous media are key areas for innovation to achieve truly green and efficient production of this compound mdpi.com. The direct conversion of alpha-hydroxy ketones and alpha-keto oximes into quinoxaline derivatives using catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) (CAN) in water also represents a green and efficient strategy that could be explored for this compound synthesis nih.gov.

Identification of Novel Biological Targets and Therapeutic Modalities

The quinoxaline scaffold is known for its broad spectrum of biological activities, including antimicrobial, antidiabetic, anti-inflammatory, anti-Alzheimer's, and anticancer properties nih.govscholarsresearchlibrary.comresearchgate.net. Future research on this compound will delve into identifying novel biological targets and exploring new therapeutic modalities based on its unique structure.